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Compound of Interest

Compound Name:
1-Cyclobutyl-1H-pyrazole-4-

sulfonamide

CAS No.: 2126162-09-0

Cat. No.: B2827660 Get Quote

The pyrazole-4-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry,

demonstrating a wide array of biological activities.[1][2] This guide provides a comparative

analysis of the potency of various pyrazole-4-sulfonamide analogs, with a focus on their

applications as carbonic anhydrase inhibitors and anticancer agents. By synthesizing data from

recent studies, this document aims to inform researchers, scientists, and drug development

professionals on the structure-activity relationships (SAR) that govern the efficacy of these

compounds.

The Pyrazole-4-Sulfonamide Scaffold: A Versatile
Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with

a sulfonamide group at the 4-position, forms the core structure of this class of compounds.[1][2]

This arrangement allows for diverse substitutions at various positions of the pyrazole ring,

leading to a wide range of pharmacological profiles. The versatility of this scaffold has made it a

focal point for the development of novel therapeutic agents.[3][4]

Visualizing the Core Scaffold
Caption: General structure of the pyrazole-4-sulfonamide scaffold highlighting key positions for

substitution.
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Comparative Potency as Carbonic Anhydrase
Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible

hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition has therapeutic

applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[6]

[7] Pyrazole-4-sulfonamides have emerged as potent inhibitors of several human carbonic

anhydrase (hCA) isoforms.

A study on a series of pyrazole-based benzene sulfonamides revealed several derivatives with

potent inhibitory activity against hCA II, hCA IX, and hCA XII, with some compounds being

more active than the standard drug acetazolamide.[6] For instance, compound 4k

demonstrated submicromolar inhibition of hCA II (IC50 = 0.24 µM), while 4j was a potent

inhibitor of hCA IX (IC50 = 0.15 µM), and 4g strongly inhibited hCA XII (IC50 = 0.12 µM).[6]

Another series of pyrazolo[4,3-c]pyridine sulfonamides also showed interesting inhibitory

profiles against cytosolic isoforms hCA I and hCA II.[5] Notably, several of these derivatives

were more potent against hCA I than acetazolamide.[8]

Structure-Activity Relationship (SAR) for Carbonic
Anhydrase Inhibition
The potency and selectivity of pyrazole-4-sulfonamide analogs against different hCA isoforms

are significantly influenced by the nature of the substituents on the pyrazole ring and the

sulfonamide moiety.

Substituents on the Pyrazole Ring: The presence of a 2-hydroxy-4-bromophenyl group at the

3-position of the pyrazole ring in compounds 4f, 4g, and 4h resulted in increased activity

against all tested hCA isoforms.[7] Furthermore, the combination of fluorine and hydroxyl

substitutions on the phenyl ring at the 3-position, as seen in compound 4j, led to potent

inhibition of hCA II, hCA IX, and hCA XII.[7]

Substitution on the Sulfonamide Nitrogen: The nature of the group attached to the

sulfonamide nitrogen plays a crucial role in determining the inhibitory profile. This part of the

molecule often interacts with the zinc ion in the active site of the enzyme.
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Tabulated Potency Data for Carbonic Anhydrase
Inhibition

Compound Target Isoform IC50 (µM) Reference

4k hCA II 0.24 ± 0.18 [6]

4j hCA IX 0.15 ± 0.07 [6]

4g hCA XII 0.12 ± 0.07 [6]

4e hCA II 0.75 ± 0.13 [7]

Acetazolamide

(Standard)
hCA II Not specified [6]

Acetazolamide

(Standard)
hCA IX Not specified [6]

Acetazolamide

(Standard)
hCA XII Not specified [6]

Comparative Potency as Anticancer Agents
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents,

with derivatives targeting various cellular pathways involved in cancer progression.[9][10]

Pyrazole-4-sulfonamide analogs have demonstrated significant antiproliferative activity against

a range of cancer cell lines.

A recent study reported the synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-

sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives and their evaluation for

in vitro antiproliferative activity against U937 cells.[1][11] The half-maximal inhibitory

concentration (IC50) was determined for these compounds, highlighting their potential as

anticancer drug candidates.[1][11]

Furthermore, pyrazolo[4,3-e][2][5][6]triazine sulfonamides have been investigated as carbonic

anhydrase inhibitors with antitumor activity, particularly against breast cancer cell lines MCF-7

and MDA-MB-231.[12] These compounds were found to be more effective against the tumor-

associated isoforms CA IX and XII, with some exhibiting low nanomolar inhibitory constants.

[12] Another study on pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamides showed
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cytotoxic activity in pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines in the micromolar

to sub-micromolar range.[13]

Structure-Activity Relationship (SAR) for Anticancer
Activity
The antiproliferative potency of pyrazole-4-sulfonamide analogs is dictated by the substitutions

on the pyrazole and sulfonamide moieties.

Substitution on the Pyrazole Ring: Structure-activity relationship studies have indicated that

the presence of electron-withdrawing groups on the phenyl rings attached to the pyrazole

core can enhance anticancer efficacy.[9]

Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such

as triazine or tetrazole, has been a successful strategy to develop potent anticancer agents.

[12][13] These fused systems can interact with various biological targets, including kinases.

[14]

Tabulated Potency Data for Anticancer Activity
Compound Series Cell Line Activity (IC50) Reference

3,5-dimethyl-1H-

pyrazole-4-

sulfonamides

U937
Data presented in

study
[1][11]

1,3,5-trimethyl-1H-

pyrazole-4-

sulfonamides

U937
Data presented in

study
[1][11]

Pyrazolo[4,3-

e]tetrazolo[1,5-b][2][5]

[6]triazine

sulfonamides

BxPC-3 0.18–0.35 µM [13]

Pyrazolo[4,3-

e]tetrazolo[1,5-b][2][5]

[6]triazine

sulfonamides

PC-3 0.06–0.17 µM [13]
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Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the potency of

pyrazole-4-sulfonamide analogs.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic

anhydrase.

Stopped-Flow CO₂ Hydrase Assay Workflow

Prepare enzyme solution
(e.g., hCA isoform) Incubate enzyme and inhibitor

Prepare inhibitor solution
(pyrazole-4-sulfonamide analog)

Rapidly mix enzyme-inhibitor complex
with CO₂ solution in stopped-flow instrument

Prepare CO₂ substrate solution

Monitor pH change over time Calculate initial reaction rates Determine IC50 or Ki values

Click to download full resolution via product page

Caption: Workflow for determining carbonic anhydrase inhibition using a stopped-flow CO₂

hydrase assay.

Step-by-Step Protocol:

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock

solutions of the pyrazole-4-sulfonamide analogs are prepared, typically in a water-miscible

organic solvent.

Assay Buffer: A suitable buffer (e.g., Tris-HCl) with a pH indicator is prepared.

Kinetic Measurements: The assay is performed using a stopped-flow instrument. The

enzyme and inhibitor are pre-incubated.
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Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated

solution.

Data Acquisition: The change in absorbance of the pH indicator is monitored over time,

reflecting the rate of the enzymatic reaction.

Data Analysis: Initial rates are calculated, and dose-response curves are generated to

determine the IC50 or Ki values for each compound.[5]

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®
Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which signals the presence of metabolically active cells.

Step-by-Step Protocol:

Cell Culture: Cancer cell lines (e.g., U937) are cultured in appropriate media and conditions.

Compound Treatment: Cells are seeded in 96-well plates and treated with various

concentrations of the pyrazole-4-sulfonamide analogs. A vehicle control and a positive

control (e.g., Mitomycin C) are included.[1][11]

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Assay Procedure: The CellTiter-Glo® reagent is added to each well, and the plate is

incubated to allow for cell lysis and stabilization of the luminescent signal.

Luminescence Measurement: The luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is proportional to the number of viable cells. The

results are used to calculate the half-maximal inhibitory concentration (GI50 or IC50) for

each compound.[1][11]

Conclusion and Future Directions
The pyrazole-4-sulfonamide scaffold continues to be a highly fruitful area of research for the

development of potent and selective inhibitors of various biological targets. The comparative
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analysis presented in this guide highlights the significant potential of these analogs as both

carbonic anhydrase inhibitors and anticancer agents. Structure-activity relationship studies

have provided valuable insights into the key structural features required for high potency.

Future research should focus on optimizing the pharmacokinetic properties of these

compounds and exploring their efficacy in in vivo models to translate the promising in vitro

results into clinically viable therapeutic agents. The development of analogs with improved

selectivity for specific enzyme isoforms or cancer cell types remains a key objective to minimize

off-target effects and enhance therapeutic outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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